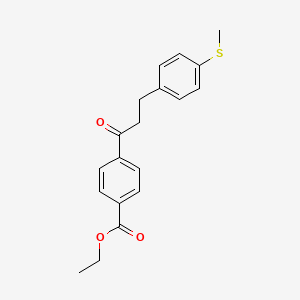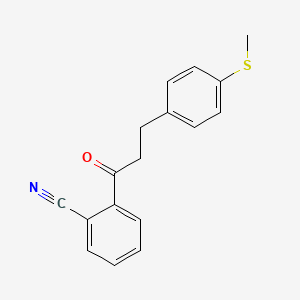
4'-Cyano-3-(2,6-dimethylphenyl)propiophenone
Overview
Description
4-Cyano-3-(2,6-dimethylphenyl)propiophenone, also known as 4-CN-DM-PP, is an organic compound that is used for a variety of applications in the scientific research field. It is a colorless solid with a melting point of 59-62°C and a boiling point of 233-234°C. 4-CN-DM-PP is a highly reactive compound, which makes it an ideal choice for a variety of applications in the laboratory.
Scientific Research Applications
Photoremovable Protecting Groups
One significant application of related compounds is in the development of photoremovable protecting groups for carboxylic acids, which play a critical role in organic synthesis and biochemistry. M. Zabadal et al. (2001) discussed the irradiation of 2,5-dimethylphenacyl (DMP) esters leading to the release of free carboxylic acids in high yields, demonstrating the potential of DMP moieties as photoremovable protecting groups in "caged compounds" (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Synthesis and Catalysis
C. Qun (2007) explored the synthesis of 2-cyano-4′-methylbiphenyl, discussing the by-products during its synthesis, which is crucial for understanding and optimizing the production processes of similar compounds (Qun, 2007). Moreover, Z. A. Fataftah et al. (2006) synthesized a class of silicon-tethered dinucleophiles, showing the versatility of propiophenone derivatives in creating complex organic molecules (Fataftah, Sawalhah, & Rawashdeh, 2006).
Antioxidant Phenols and Environmental Applications
M. Şentürk et al. (2009) investigated the inhibition of human cytosolic carbonic anhydrase isozymes by a series of phenol derivatives, highlighting the potential biomedical applications of dimethylphenol compounds as enzyme inhibitors (Şentürk, Gülçin, Daştan, Küfrevioğlu, & Supuran, 2009). Additionally, Y. Ku and K. C. Lee (2000) demonstrated the effective removal of phenols from aqueous solutions using XAD-4 resin, indicating the environmental significance of dimethylphenol derivatives in water treatment processes (Ku & Lee, 2000).
Advanced Materials
Kazuya Matsumoto et al. (2005) developed a chemically amplified photosensitive and thermosetting polymer based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethylphenol], showcasing the use of dimethylphenol derivatives in creating high-performance materials for optical applications (Matsumoto, Shibasaki, Ando, & Ueda, 2005).
Safety and Hazards
properties
IUPAC Name |
4-[3-(2,6-dimethylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-4-3-5-14(2)17(13)10-11-18(20)16-8-6-15(12-19)7-9-16/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAKRKHAEYTLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644778 | |
| Record name | 4-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898754-46-6 | |
| Record name | 4-[3-(2,6-Dimethylphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















